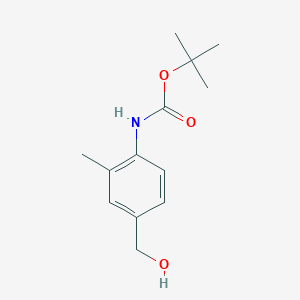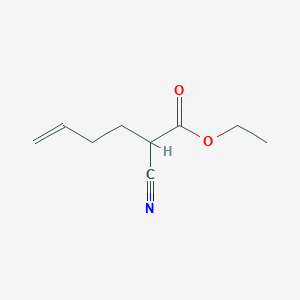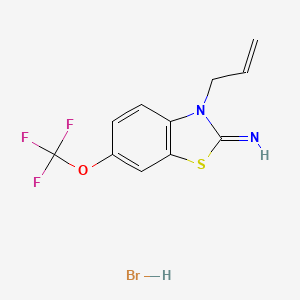![molecular formula C13H17N3O2 B8587899 Tert-butyl 3-[(5-cyanopyridin-2-yl)amino]propanoate](/img/structure/B8587899.png)
Tert-butyl 3-[(5-cyanopyridin-2-yl)amino]propanoate
Vue d'ensemble
Description
tert-Butyl N-(5-cyanopyridin-2-yl)-beta-alaninate is an organic compound with the molecular formula C13H18N4O2 It is characterized by the presence of a tert-butyl ester group, a cyanopyridine moiety, and a beta-alanine derivative
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Tert-butyl 3-[(5-cyanopyridin-2-yl)amino]propanoate typically involves the reaction of 5-cyanopyridine with beta-alanine in the presence of tert-butyl chloroformate. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:
Step 1: 5-cyanopyridine is reacted with beta-alanine in the presence of a base such as triethylamine.
Step 2: The resulting intermediate is then treated with tert-butyl chloroformate to form this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity. The use of automated reactors and continuous flow systems can enhance the efficiency of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
tert-Butyl N-(5-cyanopyridin-2-yl)-beta-alaninate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the cyanopyridine moiety to amines.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyridine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like amines and thiols can be used under basic conditions.
Major Products Formed
Oxidation: Formation of pyridine oxides.
Reduction: Formation of aminopyridine derivatives.
Substitution: Formation of substituted pyridine derivatives.
Applications De Recherche Scientifique
tert-Butyl N-(5-cyanopyridin-2-yl)-beta-alaninate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential as a biochemical probe and in enzyme inhibition studies.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and as an intermediate in the synthesis of pharmaceuticals.
Mécanisme D'action
The mechanism of action of Tert-butyl 3-[(5-cyanopyridin-2-yl)amino]propanoate involves its interaction with specific molecular targets. The cyanopyridine moiety can interact with enzymes and receptors, modulating their activity. The beta-alanine derivative can influence metabolic pathways, leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
- tert-Butyl N-(5-cyanopyridin-2-yl)piperidin-4-ylcarbamate
- tert-Butyl N-(2-cyanopyridin-3-yl)-beta-alaninate
Uniqueness
tert-Butyl N-(5-cyanopyridin-2-yl)-beta-alaninate is unique due to the presence of both the cyanopyridine and beta-alanine moieties. This combination imparts distinct chemical and biological properties, making it a valuable compound for various research applications. Its structural features allow for diverse chemical modifications, enhancing its versatility in scientific studies.
Propriétés
Formule moléculaire |
C13H17N3O2 |
|---|---|
Poids moléculaire |
247.29 g/mol |
Nom IUPAC |
tert-butyl 3-[(5-cyanopyridin-2-yl)amino]propanoate |
InChI |
InChI=1S/C13H17N3O2/c1-13(2,3)18-12(17)6-7-15-11-5-4-10(8-14)9-16-11/h4-5,9H,6-7H2,1-3H3,(H,15,16) |
Clé InChI |
WKUIZPCYGHTSDG-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)OC(=O)CCNC1=NC=C(C=C1)C#N |
Origine du produit |
United States |
Synthesis routes and methods
Procedure details








Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![1-{2-[(1-Methylpiperidin-4-yl)oxy]pyridin-4-yl}methanamine](/img/structure/B8587821.png)


![2,2-Dichloro-1-[2-(dichloromethyl)-1,3-oxazolidin-3-yl]ethan-1-one](/img/structure/B8587851.png)


![4-{[3-(4-Chlorophenyl)propyl]amino}benzoic acid](/img/structure/B8587879.png)







